molecular formula C19H16F2N2OS B2878084 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole CAS No. 1226444-57-0

2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole

Cat. No. B2878084
CAS RN: 1226444-57-0
M. Wt: 358.41
InChI Key: CXRXIIASEGCWNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Allylthio)-1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Scientific Research Applications

Synthesis and Biological Evaluation

2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole and its derivatives are subjects of extensive research due to their potential biological activities. One significant study involves the preparation of 4,5-diaryl-2-(substituted thio)-1H-imidazoles, evaluated as anti-inflammatory and analgesic agents. These compounds, including structures similar to 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole, demonstrated notable potency in rat adjuvant-induced arthritis and mouse phenyl-p-benzoquinone writhing assays, with some analogs surpassing the effectiveness of phenylbutazone and indomethacin. This highlights the compound's relevance in developing new antiarthritic and analgesic drugs (Sharpe et al., 1985).

Mechanistic Insights and Molecular Interactions

Another avenue of research focuses on understanding the molecular interactions and adsorption behaviors of benzimidazole derivatives, including compounds with structural similarities to 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole. Studies investigating the corrosion inhibition performance of such derivatives on mild steel in acidic solutions provide valuable insights into their adsorption mechanism and efficiency, indicating their potential in corrosion protection applications. These findings elucidate the interactions between these compounds and metal surfaces, contributing to the broader understanding of their chemical properties and applications (Ech-chihbi et al., 2020).

Antioxidant and Antimicrobial Properties

Research also explores the antioxidant capabilities of 2H-imidazole-1-oxides, closely related to the chemical family of 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole. These compounds have been found to form spin adducts with various short-lived free radicals, excluding the superoxide radical. This specificity allows for the detection of other radicals without interference from superoxide, suggesting their utility in studying oxidative stress and potential antioxidant applications. Moreover, their effectiveness in scavenging peroxynitrite points to their role in mitigating oxidative damage in biological systems (Dikalov et al., 1996).

properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-5-phenyl-2-prop-2-enylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2OS/c1-2-12-25-19-22-13-17(14-6-4-3-5-7-14)23(19)15-8-10-16(11-9-15)24-18(20)21/h2-11,13,18H,1,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRXIIASEGCWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole

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